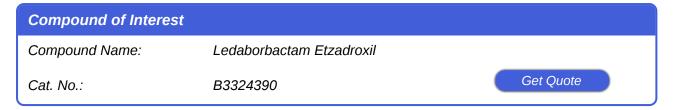


Ceftibuten-Ledaborbactam: A Comprehensive Analysis of its In Vitro Activity Against Enterobacterales

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

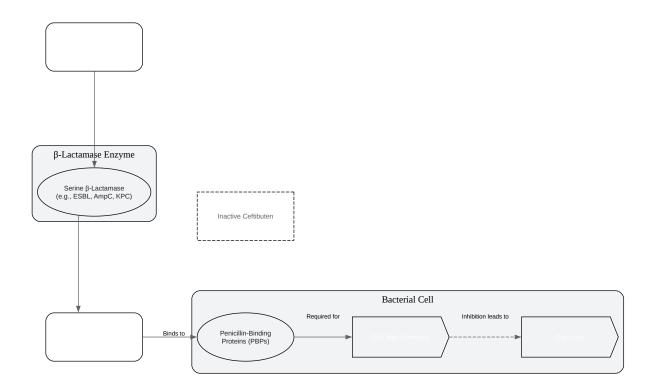
The emergence and spread of multidrug-resistant (MDR) Enterobacterales represent a significant global health threat, limiting therapeutic options for common infections such as complicated urinary tract infections (cUTIs). Ceftibuten, an oral third-generation cephalosporin, is often rendered ineffective by the production of β -lactamase enzymes. Ledaborbactam (formerly VNRX-5236) is a novel, orally bioavailable boronic acid β -lactamase inhibitor being developed to restore the activity of ceftibuten.[1][2] This technical guide provides a detailed overview of the spectrum of activity of the ceftibuten-ledaborbactam combination against a broad range of Enterobacterales isolates, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action

Ledaborbactam is a potent inhibitor of Ambler class A, C, and D serine β -lactamases, including extended-spectrum β -lactamases (ESBLs), AmpC cephalosporinases, and carbapenemases such as Klebsiella pneumoniae carbapenemase (KPC) and oxacillinase-48 (OXA-48).[1][3] It works by covalently and reversibly binding to the active site serine of these enzymes, thereby preventing the hydrolysis of ceftibuten.[1][2] This protective action restores the bactericidal



activity of ceftibuten, which targets penicillin-binding proteins (PBPs) essential for bacterial cell wall synthesis.[4] Ledaborbactam itself does not possess antibacterial activity.[1]



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Mechanism of action of ceftibuten-ledaborbactam.



In Vitro Activity

Numerous studies have demonstrated the potent in vitro activity of ceftibuten-ledaborbactam against a wide range of contemporary clinical isolates of Enterobacterales. The addition of ledaborbactam, typically at a fixed concentration of 4 μ g/mL, significantly lowers the minimum inhibitory concentrations (MICs) of ceftibuten, particularly against resistant phenotypes.[5][6]

Overall Activity

Against a global surveillance collection of Enterobacterales, ceftibuten-ledaborbactam has shown broad activity. For instance, in a study of 406 isolates from a Phase 3 clinical trial in patients with cUTI, 98.8% of isolates were inhibited at a ceftibuten-ledaborbactam concentration of $\leq 1/4 \, \mu g/mL$, with an MIC90 of 0.25/4 $\mu g/mL$.[7]

Activity Against Resistant Phenotypes

The combination maintains its potency against isolates with various resistance mechanisms. Data from multiple studies are summarized in the tables below.



Organism Subset	No. of Isolates	MIC50 (μg/mL)	MIC90 (μg/mL)	% Susceptible (at ≤1 μg/mL)	Reference
All Enterobacter ales	3,889	≤0.06	0.25	98.3	[1]
Multidrug- Resistant (MDR)	1,219	0.12	2	89.7	[1]
Presumptive ESBL- Positive	1,021	0.12	0.5	98.3	[2]
Amoxicillin- Clavulanate- Nonsusceptib le	739	0.12	1	88.1	[2]
Carbapenem- Nonsusceptib le	220	0.5	>32	54.1	[2]



Organism Subset (from Phase 3 cUTI study)	No. of Isolates	MIC50 (μg/mL)	MIC90 (μg/mL)	% Inhibited (at ≤1/4 μg/mL)	Reference
All Enterobacter ales	406	0.06/4	0.25/4	98.8	[7]
Multidrug- Resistant (MDR)	155	0.12/4	0.5/4	96.8	[7]
ESBL Phenotype	147	0.12/4	0.5/4	95.9	[7]
Amoxicillin- Clavulanate Resistant (AMC-R)	133	0.12/4	1/4	94.0	[7]
Carbapenem- Resistant (CARB-R)	10	0.25/4	>64/4	70.0	[7]

Activity Against Genotypically Characterized Isolates

Ceftibuten-ledaborbactam has demonstrated robust activity against isolates harboring specific β -lactamase genes.



Genotype	No. of Isolates	MIC50 (μg/mL)	MIC90 (μg/mL)	% Susceptible (at ≤1 μg/mL)	Reference
CTX-M-9 Group	135	0.12	0.25	96.3	[2][8]
CTX-M-1 Group	305	0.12	0.5	91.5	[2][8]
SHV-Positive	119	0.25	2	88.2	[2][8]
KPC-Positive	78	0.25	2	85.9	[2][9]
OXA-48- Group- Positive	41	0.25	2	82.9	[2][9]

Experimental Protocols

The in vitro activity data for ceftibuten-ledaborbactam are primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is employed to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

- Cation-adjusted Mueller-Hinton broth (CAMHB)
- 96-well microtiter plates
- Ceftibuten and ledaborbactam analytical powders
- Bacterial inoculum standardized to a 0.5 McFarland turbidity

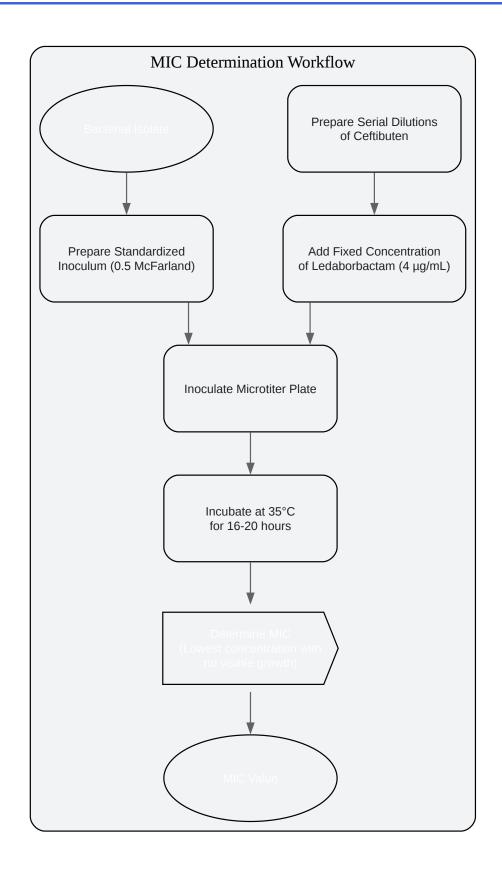


• Quality control strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC BAA-1705)[6]

Procedure:

- Preparation of Antimicrobial Solutions: Serial twofold dilutions of ceftibuten are prepared in CAMHB. Ledaborbactam is added to each well at a fixed concentration, typically 4 µg/mL.[6]
- Inoculum Preparation: A standardized inoculum of the test organism is prepared to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the microtiter plate wells.
- Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
- MIC Reading: The MIC is recorded as the lowest concentration of ceftibuten (in the presence
 of fixed-concentration ledaborbactam) that completely inhibits visible growth of the organism.





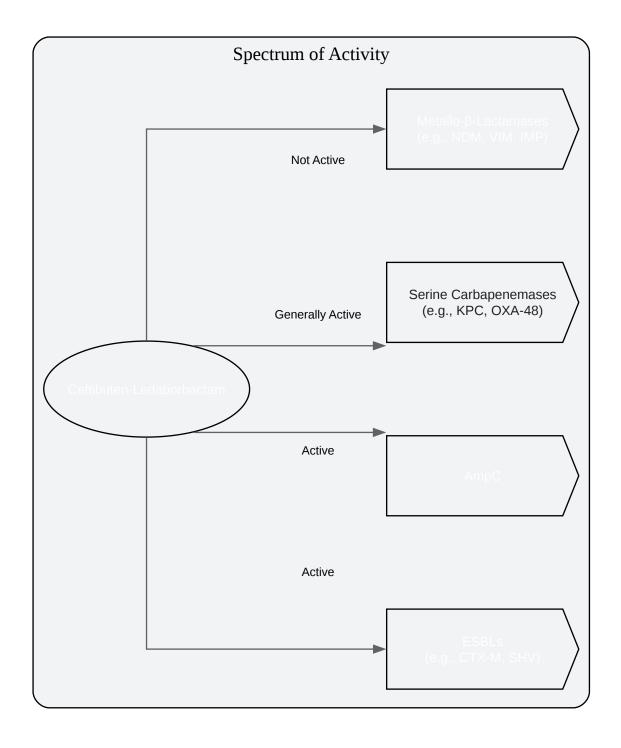
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Workflow for MIC determination by broth microdilution.



Spectrum of Activity Against β-Lactamase Producers

The efficacy of ceftibuten-ledaborbactam is directly linked to the types of β -lactamases produced by the Enterobacterales isolates.



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Activity against different β-lactamase classes.

Conclusion

Ceftibuten-ledaborbactam demonstrates potent in vitro activity against a broad spectrum of Enterobacterales, including multidrug-resistant isolates and those producing a variety of serine β-lactamases. The addition of ledaborbactam effectively restores the activity of ceftibuten against many clinically important resistant pathogens. These data support the continued development of ceftibuten-ledaborbactam as a promising oral therapeutic option for the treatment of infections caused by resistant Enterobacterales, particularly complicated urinary tract infections.[7] Further clinical studies are essential to fully elucidate its role in the clinical setting.

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